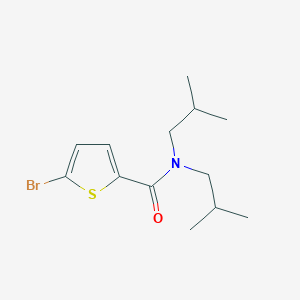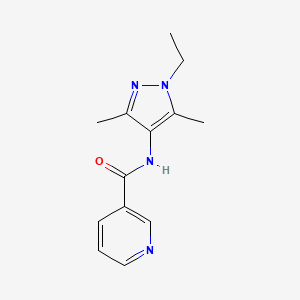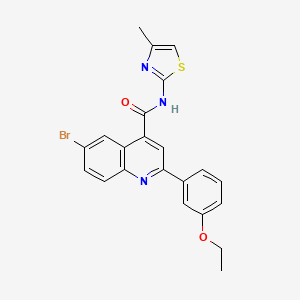
5-bromo-N,N-diisobutyl-2-thiophenecarboxamide
Vue d'ensemble
Description
5-bromo-N,N-diisobutyl-2-thiophenecarboxamide (BRD0705) is a chemical compound that has gained attention in the scientific community for its potential applications in research. BRD0705 belongs to the class of amides and has a molecular weight of 365.47 g/mol. This compound is widely used in the field of medicinal chemistry and drug discovery due to its unique properties.
Mécanisme D'action
5-bromo-N,N-diisobutyl-2-thiophenecarboxamide exerts its pharmacological effects by binding to the active site of target enzymes and inhibiting their activity. For instance, 5-bromo-N,N-diisobutyl-2-thiophenecarboxamide has been shown to selectively inhibit the activity of BRD4, a member of the bromodomain and extraterminal (BET) family of proteins. BRD4 plays a critical role in the regulation of gene expression by binding to acetylated lysine residues on histones and other proteins. Inhibition of BRD4 activity by 5-bromo-N,N-diisobutyl-2-thiophenecarboxamide has been shown to suppress the expression of oncogenes and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-bromo-N,N-diisobutyl-2-thiophenecarboxamide has been shown to exhibit potent anti-proliferative activity against a variety of cancer cell lines, including breast, lung, prostate, and leukemia. This compound has also been shown to exhibit anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 5-bromo-N,N-diisobutyl-2-thiophenecarboxamide has been shown to improve glucose tolerance and insulin sensitivity in mouse models of obesity and diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
5-bromo-N,N-diisobutyl-2-thiophenecarboxamide has several advantages as a research tool, including its high potency, selectivity, and water solubility. However, this compound also has some limitations, including its relatively high cost and limited availability. In addition, the exact mechanisms of action of 5-bromo-N,N-diisobutyl-2-thiophenecarboxamide on target enzymes are not fully understood, and further studies are needed to elucidate the molecular mechanisms underlying its pharmacological effects.
Orientations Futures
There are several potential future directions for research on 5-bromo-N,N-diisobutyl-2-thiophenecarboxamide. One area of interest is the development of more potent and selective inhibitors of BRD4 and other target enzymes. Another area of interest is the investigation of the pharmacological effects of 5-bromo-N,N-diisobutyl-2-thiophenecarboxamide in animal models of disease, including cancer, neurodegenerative disorders, and inflammatory diseases. Finally, the development of novel drug delivery systems for 5-bromo-N,N-diisobutyl-2-thiophenecarboxamide may enable more effective targeting of specific tissues and cell types.
Applications De Recherche Scientifique
5-bromo-N,N-diisobutyl-2-thiophenecarboxamide has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery. This compound has been shown to exhibit potent inhibitory activity against a variety of enzymes such as histone deacetylases (HDACs), bromodomain-containing proteins (BRDs), and lysine demethylases (KDMs). These enzymes play a crucial role in the regulation of gene expression, and their dysregulation has been implicated in various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases.
Propriétés
IUPAC Name |
5-bromo-N,N-bis(2-methylpropyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNOS/c1-9(2)7-15(8-10(3)4)13(16)11-5-6-12(14)17-11/h5-6,9-10H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKZWINLOFWERP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)C1=CC=C(S1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3,4-dimethoxyphenyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B4277966.png)

![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(4-tert-butylphenyl)-4-quinolinecarboxamide](/img/structure/B4277977.png)
![3-bromo-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide](/img/structure/B4277981.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B4277985.png)
![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4277993.png)


![1-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]piperidine](/img/structure/B4278013.png)
![1-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4278031.png)

![ethyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4-(2-naphthyl)-3-thiophenecarboxylate](/img/structure/B4278049.png)

![2,8-dimethyl-5-(9H-xanthen-9-ylcarbonyl)-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B4278060.png)